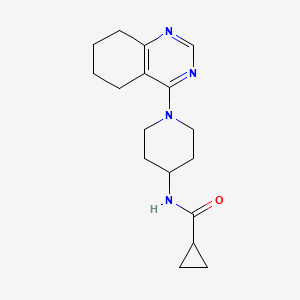
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring . Tetrahydroquinazoline is a type of quinazoline, which is a class of organic compounds that are widely studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as 1H and 13C NMR, LCMS, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group could influence its solubility in water and other solvents .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- A potent calcitonin gene-related peptide (CGRP) receptor antagonist, closely related to the compound , has been developed through a convergent, stereoselective, and economical synthesis. This research demonstrates the compound's utility in the large-scale synthesis of pharmaceutical agents (Cann et al., 2012).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, including variants of the compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds exhibit significant binding to dopamine and serotonin receptors, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).
Antibacterial Properties
- A series of novel compounds closely related to the query compound, with antibacterial activities, has been synthesized. These derivatives have shown promising results against various bacterial strains, demonstrating the compound's potential in developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticonvulsant Properties
- Derivatives of the compound have been synthesized and evaluated for anticonvulsant activity. One such derivative has shown high potency comparable to existing anticonvulsant agents, indicating the compound's relevance in developing new treatments for seizure disorders (Gitto et al., 2006).
Antimicrobial and Anticancer Evaluation
- Some derivatives of the compound have been synthesized and tested for both antibacterial and anticancer activity. These studies suggest the potential of these derivatives in developing therapies for both infectious diseases and cancer (Bondock & Gieman, 2015).
Antimicrobial Study of Fluoroquinolone-based Derivatives
- Fluoroquinolone-based derivatives, structurally similar to the compound, have been synthesized and shown significant antifungal and antibacterial activities, further emphasizing the compound's role in antimicrobial drug development (Patel & Patel, 2010).
Synthesis and SAR of Potential Anticonvulsants
- Variants of the compound have been synthesized and evaluated for anticonvulsant activity, with some showing promising results. This underscores its potential application in the development of new anticonvulsant medications (Ho et al., 2001).
Photochemistry in Aqueous Solutions
- The photochemical behavior of a related quinolone compound in aqueous solutions has been studied, providing insights into the stability and reactivity of these compounds under light exposure, relevant for pharmaceutical formulations (Mella et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQPLFNPJXDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

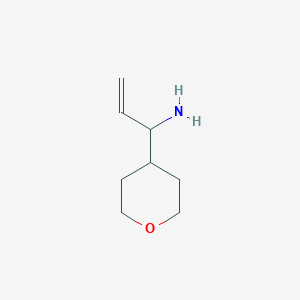
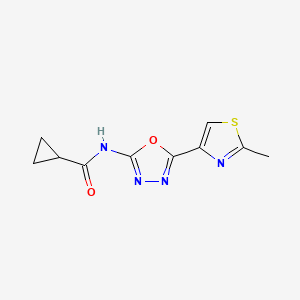

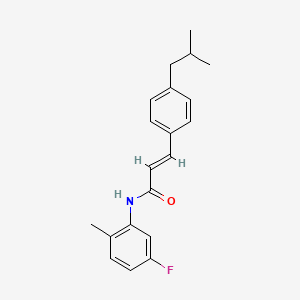
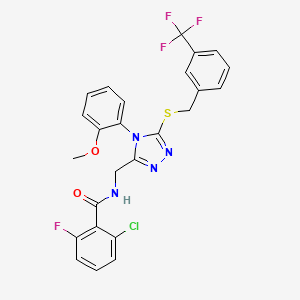
![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
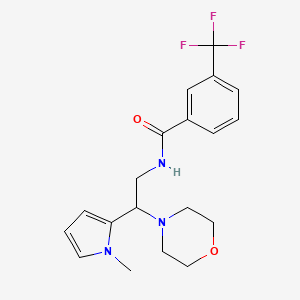
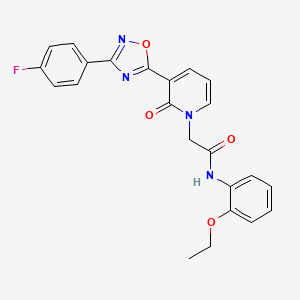
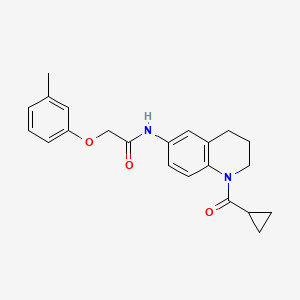
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)

![4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2687595.png)